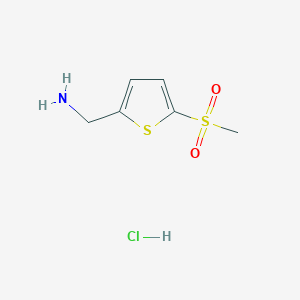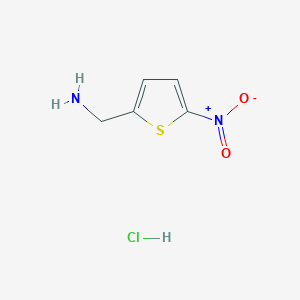
2-(Aminomethyl)-5-nitrothiophene Hydrochloride
Übersicht
Beschreibung
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used as intermediates in the synthesis of other compounds .
Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions due to the presence of the amino group. They can act as nucleophiles in reactions with electrophiles, and can also undergo reactions typical of amines, such as acylation and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary depending on the specific compound. For example, 2-Picolylamine, a similar aminomethyl compound, is a liquid at room temperature with a density of 1.049 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Atmospheric Phenols and Environmental Impact
- Nitrophenols, including compounds structurally related to "2-(Aminomethyl)-5-nitrothiophene Hydrochloride," are discussed for their occurrence in the atmosphere due to combustion processes and hydrolysis of pesticides. Their atmospheric reactions and potential environmental impacts have been studied, highlighting the need for further research to understand their formation and degradation mechanisms (Harrison et al., 2005).
Herbicide Toxicity and Environmental Risk
- The toxicology of herbicides such as 2,4-D, structurally similar to thiophene derivatives, has been reviewed to understand their impact on the environment and human health. The study provides insights into global research trends and identifies research gaps, contributing to future efforts in minimizing environmental risks (Zuanazzi et al., 2020).
Catalysis and Industrial Applications
- Transition metal phosphides, including those derived from thiophene compounds, are highlighted for their promising roles in hydroprocessing catalysts, offering improved performance in desulfurization processes. This research has implications for refining and environmental technologies (Oyama et al., 2009).
Wastewater Treatment Technologies
- Advanced oxidation processes based on cavitation, potentially involving thiophene derivatives, are reviewed for their effectiveness in degrading organic contaminants in wastewater. This research indicates the potential for innovative treatment methods to address pollution and environmental sustainability (Gągol et al., 2018).
Analytical Chemistry and Biosensor Applications
- The application of conducting polymers, which can include thiophene-based compounds, in wound care and tissue engineering is discussed. This review highlights the potential of these materials in enhancing wound healing and developing novel biomedical applications (Talikowska et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-nitrothiophen-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c6-3-4-1-2-5(10-4)7(8)9;/h1-2H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXJIRIYPXWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-nitrothiophene Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





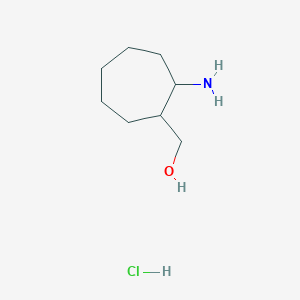
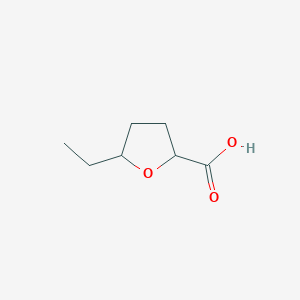
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
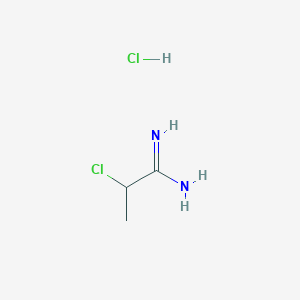
![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)


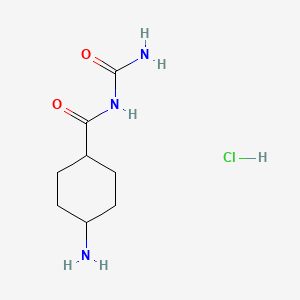
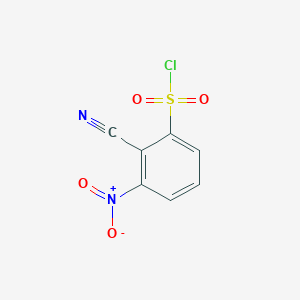
![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)

